2-(Diethylamino)ethanol lauryl sulfate
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Overview
Description
2-(Diethylamino)ethanol lauryl sulfate is a chemical compound that combines the properties of 2-(Diethylamino)ethanol and lauryl sulfate. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is often used in formulations where both the cleansing and emulsifying properties of lauryl sulfate and the basicity of 2-(Diethylamino)ethanol are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethanol lauryl sulfate typically involves the reaction of 2-(Diethylamino)ethanol with lauryl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{2-(Diethylamino)ethanol} + \text{Lauryl sulfate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving steps such as purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethanol lauryl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
2-(Diethylamino)ethanol lauryl sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments where its surfactant properties help in cell lysis and protein extraction.
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Utilized in the production of personal care products, detergents, and emulsifiers due to its cleansing and emulsifying properties.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethanol lauryl sulfate involves its ability to reduce surface tension, allowing it to act as a surfactant. It interacts with lipid membranes, leading to their disruption and solubilization. This property is particularly useful in applications such as cell lysis and emulsification.
Comparison with Similar Compounds
Similar Compounds
Sodium lauryl sulfate: A widely used surfactant with similar cleansing properties but lacks the basicity of 2-(Diethylamino)ethanol.
2-(Diethylamino)ethanol: A compound with basic properties but lacks the surfactant properties of lauryl sulfate.
Uniqueness
2-(Diethylamino)ethanol lauryl sulfate is unique in that it combines the surfactant properties of lauryl sulfate with the basicity of 2-(Diethylamino)ethanol. This combination makes it particularly useful in applications where both properties are required, such as in certain industrial and scientific formulations.
Properties
CAS No. |
65104-49-6 |
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Molecular Formula |
C12H26O4S.C6H15NO C18H41NO5S |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
2-(diethylamino)ethanol;dodecyl hydrogen sulfate |
InChI |
InChI=1S/C12H26O4S.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-3-7(4-2)5-6-8/h2-12H2,1H3,(H,13,14,15);8H,3-6H2,1-2H3 |
InChI Key |
CDNCAPBCBVEQFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CCN(CC)CCO |
Origin of Product |
United States |
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